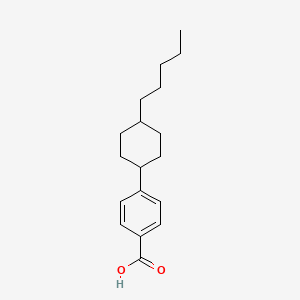

4-(trans-4-Pentylcyclohexyl)benzoic acid

Overview

Description

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the production of liquid crystals .

Mode of Action

As an intermediate in liquid crystal production, it likely contributes to the unique properties of these materials, such as their ability to flow like a liquid but maintain the ordered structure of a solid crystal .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution.

Result of Action

As an intermediate in liquid crystal production, its primary role may be in contributing to the physical and optical properties of these materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(trans-4-Pentylcyclohexyl)benzoic acid. For instance, its solubility in water could affect its distribution and availability in various environments. Additionally, storage conditions such as temperature and exposure to light or oxygen could potentially impact its stability .

Biological Activity

4-(trans-4-Pentylcyclohexyl)benzoic acid is a compound with notable potential in various biological applications, primarily due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C18H26O2

- Molecular Weight : 274.404 g/mol

- CAS Number : 65355-30-8

- Solubility : Slightly soluble in water

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes. Its hydrophobic cyclohexyl rings allow it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound proteins and enzymes, suggesting potential therapeutic applications in drug delivery systems and as a bioavailability enhancer for pharmaceuticals .

Cell Membrane Interactions

Research indicates that this compound can embed within lipid membranes, affecting cellular processes such as signaling pathways and membrane dynamics. Studies have shown that this compound can alter the fluidity of cell membranes, which may impact the function of membrane proteins.

Therapeutic Applications

The compound's ability to enhance the bioavailability of drugs positions it as a candidate for drug delivery systems. Its influence on membrane properties could be harnessed to improve the efficacy of various therapeutic agents.

Study on Drug Delivery Systems

A study investigated the incorporation of this compound in liposomal formulations aimed at enhancing the delivery of anticancer drugs. Results demonstrated improved drug encapsulation efficiency and release profiles compared to traditional formulations, highlighting its potential in cancer therapy.

Effects on Plant Growth Regulation

Although primarily studied for its applications in human health, this compound has also been evaluated for its effects on plant growth. In a controlled experiment, it was found to inhibit seed germination and lateral branching in tomato plants at low concentrations, indicating potential use as a plant growth regulator .

Comparative Analysis

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C18H26O2 | Modulates membrane fluidity; enhances drug bioavailability |

| 4-Ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate | C22H30O2 | Interacts with cellular membranes; potential therapeutic uses |

| 4-(2-Phenylethynyl)benzoic acid | C16H14O2 | Inhibits seed germination; acts as a plant growth regulator |

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. propyl) increase molecular weight and hydrophobicity, influencing solubility and phase behavior in liquid crystals .

- Synthetic Efficiency : Yields for pentyl and propyl derivatives are comparable (~72–74%), suggesting similar reaction efficiencies despite chain-length differences .

Thermal and Phase Behavior

Studies using Differential Scanning Calorimetry (DSC) and polarizing microscopy reveal that:

- The pentyl derivative exhibits higher thermal stability in mesophases compared to shorter-chain analogs, attributed to enhanced van der Waals interactions .

- The trans-4-pentylcyclohexyl group reduces melting points relative to phenyl-substituted analogs, improving processability in LCD manufacturing .

Research Findings and Data Tables

Table 1: Industrial Production Metrics (HBCChem, Inc.)

| Compound Name | Purity | Monthly Production Capacity |

|---|---|---|

| 4-(trans-4-Pentylcyclohexyl)benzoic acid | 98% | 1,000 kg |

| 4-(trans-4-Propylcyclohexyl)benzoic acid | 98% | 1,000 kg |

| 4-(trans-4-Butylcyclohexyl)benzoic acid | 98% | 1,000 kg |

Properties

IUPAC Name |

4-(4-pentylcyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKKMVGGPRVHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389271 | |

| Record name | 4-(4-pentylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65355-30-8 | |

| Record name | 4-(4-pentylcyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Amylcyclohexyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.